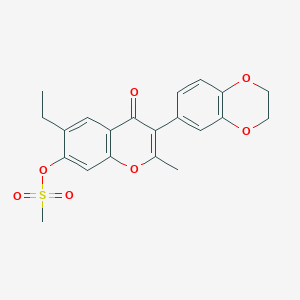

1H-Indene, 2-ethynyl-2,3-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indene, 2-ethynyl-2,3-dihydro- (1H-Indene, 2-ethynyl-2,3-dihydro-) is a heterocyclic compound containing a five-membered ring with two carbon atoms and three hydrogen atoms. It is a colorless solid that is insoluble in water and is used in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Electrophilic Cyclization

The synthesis of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization of 2-substituted ethynylmalonates has been explored. This process is key for generating cyclized products that serve as valuable intermediates for further chemical transformations (Khan & Wirth, 2009).

Palladium-Catalyzed Synthesis

A method for the multicomponent synthesis of biologically significant indenes, which are trisubstituted at the 1, 2, and 3 positions using palladium(0) catalysis, has been described. This technique enables the preparation of unsymmetrically substituted 1H-indenes, showcasing the versatility of indene derivatives in organic synthesis (Tsukamoto, Ueno, & Kondo, 2007).

Materials Science

Organic Semiconductor Materials

1H-indenes have been utilized in the modular synthesis of carbon-bridged phenylenevinylene derivatives, such as dihydro-s-indacene and diindenoindacene. These compounds display properties advantageous for ambipolar organic semiconductor materials, demonstrating the potential of indene derivatives in electronic and optoelectronic applications (Zhu et al., 2009).

Mechanistic Insights and Advanced Studies

Cycloisomerization Mechanisms

Research has elucidated mechanisms behind the ruthenium-catalyzed cycloisomerization of (o-ethynyl)styrenes, leading to 2-alkenyl-1H-indene derivatives. This exploration of skeletal rearrangement and cyclization processes provides deep insights into the reactivity and transformation pathways of ethynyl-substituted indenes (Madhushaw et al., 2004).

Fluorescent Materials and Sensors

Aggregation-Induced Emission

The synthesis and aggregation-induced emission properties of tetraphenylethene-containing diynes have been studied, revealing high fluorescence quantum yields and potential applications in fluorescent chemosensors for explosive detection. This highlights the role of indene derivatives in developing novel materials for sensing and imaging applications (Hu et al., 2012).

Propiedades

IUPAC Name |

2-ethynyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPCNPKWGNPXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene, 2-ethynyl-2,3-dihydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2743216.png)

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2743218.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)